

An In-depth Technical Guide to Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues and established chemical principles to offer a robust resource for researchers.

Core Chemical Properties

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the methyl and methyl carboxylate groups at the 3-position offer sites for further functionalization or can influence the molecule's steric and electronic properties.

Structural Information

- IUPAC Name: Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
- Molecular Formula: C₁₆H₂₁NO₄
- Molecular Weight: 291.34 g/mol

- Chemical Structure:

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Chemical structure of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**.

Physicochemical Properties

Quantitative data for **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** is not readily available in the literature. However, we can infer its properties from its precursor, 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid, and other related piperidine derivatives.

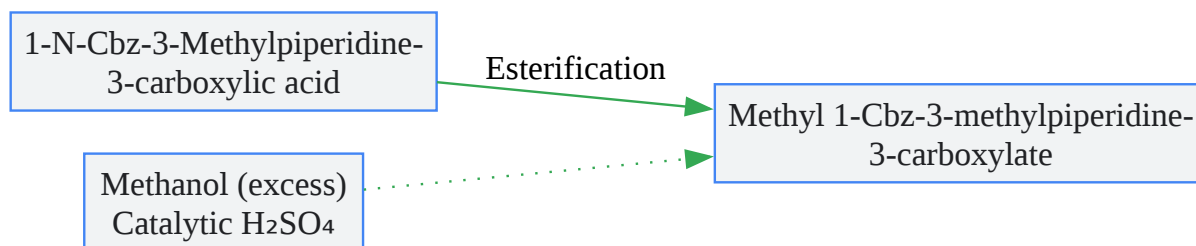
Property	Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (Predicted)	1-N-Cbz-3-Methylpiperidine-3-carboxylic acid[1]	Methyl 1-methylpiperidine-3-carboxylate[2][3]
Molecular Formula	C ₁₆ H ₂₁ NO ₄	C ₁₅ H ₁₉ NO ₄	C ₈ H ₁₅ NO ₂
Molecular Weight	291.34 g/mol	277.31 g/mol	157.21 g/mol
State	Likely a colorless oil or a white to off-white solid	Solid	Liquid
Boiling Point	Not available	440.3±45.0 °C (Predicted)[1]	190.0±33.0 °C at 760 mmHg
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Soluble in organic solvents.	Soluble in organic solvents.

Plausible Synthesis and Experimental Protocols

A straightforward and plausible method for the synthesis of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** is the esterification of its carboxylic acid precursor, 1-N-Cbz-3-Methylpiperidine-

3-carboxylic acid. Several standard esterification procedures could be employed. Below is a detailed protocol for a common acid-catalyzed esterification.

Synthetic Workflow



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Proposed synthesis of the target compound.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

- 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane (or ethyl acetate) and water.
- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**.

Predicted Spectroscopic Data

While experimental spectra for the target compound are not available, its characteristic spectral features can be predicted based on the known data for similar N-Cbz protected piperidine derivatives.

- ^1H NMR:

- Cbz group: A multiplet in the range of 7.30-7.40 ppm corresponding to the aromatic protons of the benzyl group, and a singlet at approximately 5.1-5.2 ppm for the benzylic CH₂ protons.
- Piperidine ring: A series of multiplets for the piperidine ring protons, typically between 1.5 and 4.0 ppm.
- Methyl group (at C3): A singlet at around 1.2-1.5 ppm.
- Methyl ester: A singlet at approximately 3.7 ppm.
- ¹³C NMR:
 - Cbz group: A peak for the carbonyl carbon around 155 ppm, aromatic carbons between 127-137 ppm, and the benzylic carbon at approximately 67 ppm.
 - Ester carbonyl: A peak around 173-175 ppm.
 - Piperidine ring carbons: Peaks in the range of 20-60 ppm.
 - Methyl group (at C3): A peak around 15-25 ppm.
 - Methyl ester carbon: A peak around 52 ppm.
- IR Spectroscopy:
 - C=O stretch (urethane): A strong absorption band around 1690-1710 cm⁻¹.
 - C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
 - C-O stretch: Bands in the region of 1200-1300 cm⁻¹.
 - Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
 - Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Potential Applications in Drug Development

The piperidine nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Substituted piperidines are key components in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antiarrhythmics.

Role as a Synthetic Building Block

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a valuable building block for the synthesis of more complex molecules. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other functional groups. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further opportunities for derivatization.

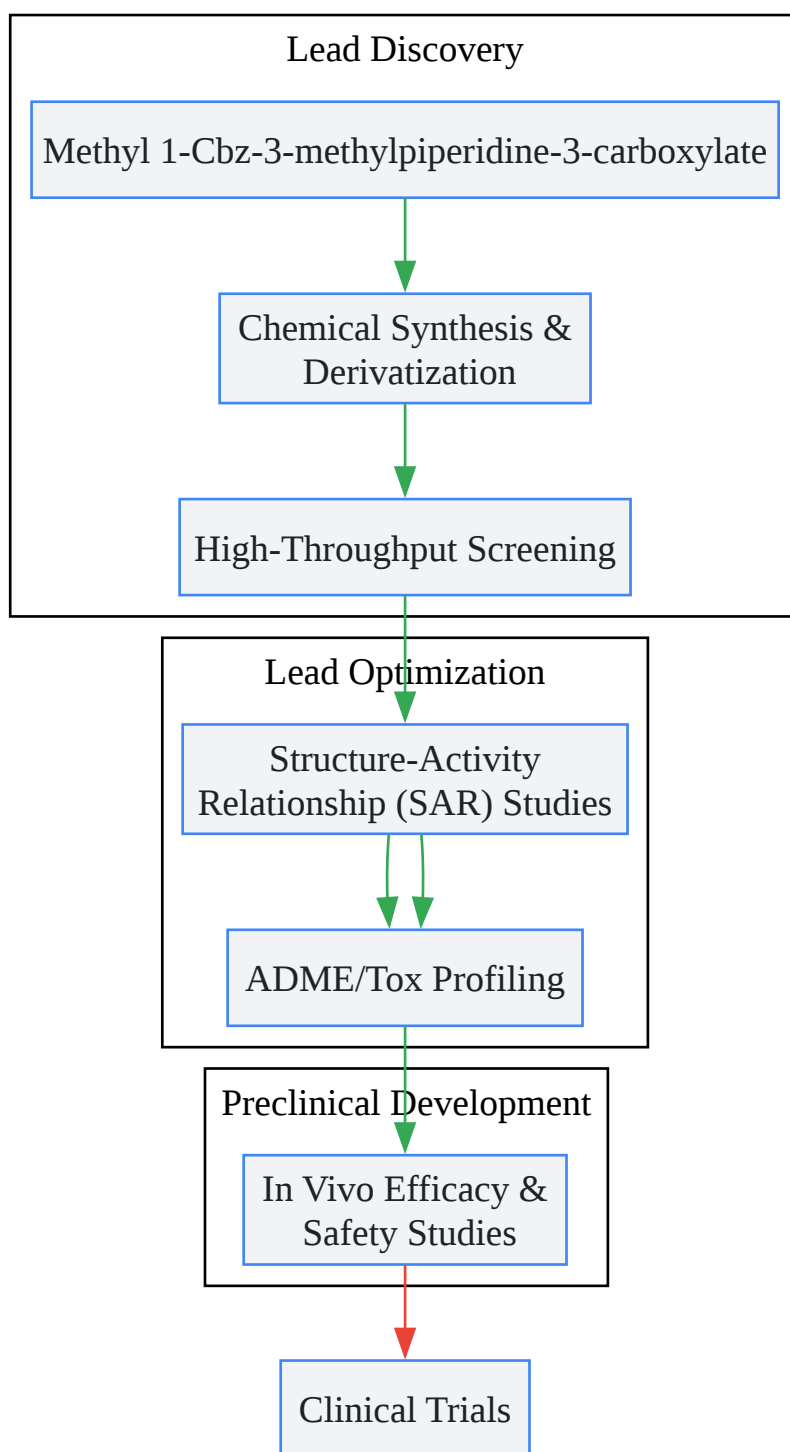
Potential Pharmacological Significance

The introduction of a methyl group at the 3-position of the piperidine ring can have significant effects on the pharmacological properties of the molecule. This substitution can:

- **Influence Binding Affinity:** The steric bulk of the methyl group can enhance or reduce the binding affinity of the molecule to its biological target by influencing the overall conformation.
- **Modulate Lipophilicity:** The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
- **Introduce Chirality:** If the synthesis is stereoselective, the resulting enantiomers can exhibit different pharmacological activities.

Given the prevalence of the 3-substituted piperidine motif in bioactive compounds, **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and pain management. The synthesis and evaluation of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Drug Discovery Workflow



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